Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-

Catalog No.
S12585182
CAS No.
1152576-12-9
M.F
C14H15ClN2O2S
M. Wt
310.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-fura...

CAS Number

1152576-12-9

Product Name

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-

IUPAC Name

N-(2-amino-5-chlorophenyl)-3-(furan-2-ylmethylsulfanyl)propanamide

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

InChI

InChI=1S/C14H15ClN2O2S/c15-10-3-4-12(16)13(8-10)17-14(18)5-7-20-9-11-2-1-6-19-11/h1-4,6,8H,5,7,9,16H2,(H,17,18)

InChI Key

RTPAODQJRAUHQV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CSCCC(=O)NC2=C(C=CC(=C2)Cl)N

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- is a synthetic organic compound characterized by its complex structure, which includes a propanamide group, an amino group attached to a chlorophenyl ring, and a thioether linkage to a furan moiety. This compound exhibits unique chemical properties due to the presence of both the chlorophenyl and furan functionalities, which can influence its reactivity and biological interactions.

The chemical reactivity of Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- can be analyzed through various types of reactions:

  • Nucleophilic Substitution: The thioether linkage can undergo nucleophilic substitution reactions, where the sulfur atom can act as a leaving group.
  • Acid-Base Reactions: The amino group can participate in acid-base reactions, making the compound potentially useful in forming salts or other derivatives.
  • Oxidation-Reduction: The furan moiety may be susceptible to oxidation under certain conditions, leading to the formation of reactive intermediates.

The synthesis of Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- can be approached through several methods:

  • Condensation Reactions: This method involves reacting 2-amino-5-chlorophenylamine with furfuryl chloride in the presence of a base to form the thioether linkage.
  • Acylation Reactions: The introduction of the propanamide group can be achieved through acylation using propanoyl chloride and an appropriate amine.
  • Multi-step Synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies for functional groups.

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development targeting specific diseases.
  • Chemical Research: It may be used as a reagent in organic synthesis or as a building block for more complex molecules.
  • Agricultural Chemicals: If proven effective against pathogens, it could find applications in agrochemicals.

Interaction studies involving Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- are crucial for understanding its mechanism of action and potential side effects:

  • Protein Binding Studies: Assessing how this compound interacts with different proteins can provide insights into its pharmacokinetics and pharmacodynamics.
  • Cell Line Studies: Evaluating its effects on various cell lines can help determine its therapeutic potential and toxicity profile.
  • In Vivo Studies: Animal models may be used to evaluate its efficacy and safety in a biological context.

Several compounds share structural similarities with Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]-:

Uniqueness

Propanamide, N-(2-amino-5-chlorophenyl)-3-[(2-furanylmethyl)thio]- is unique due to its specific combination of functionalities—particularly the thioether linkage and chlorinated phenyl group—which may confer distinct biological properties not present in other similar compounds. Further research is necessary to fully elucidate these unique characteristics and their implications for potential applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

310.0542766 g/mol

Monoisotopic Mass

310.0542766 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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